molecular formula C19H28N2O3S B2624046 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034591-59-6

2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2624046
CAS No.: 2034591-59-6
M. Wt: 364.5
InChI Key: SBIKDWFRNNWZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a thiolan ring, and a piperidinylmethyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base like potassium carbonate.

    Synthesis of the piperidinylmethyl intermediate: This step involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form 1-(piperidin-4-yl)methanol.

    Formation of the thiolan ring: This can be achieved by reacting 1-(piperidin-4-yl)methanol with thiirane in the presence of a base.

    Final coupling reaction: The final step involves the coupling of 2-(2-methoxyphenoxy)acetic acid with the thiolan-piperidinylmethyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide
  • 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethylamine
  • 2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propionamide

Uniqueness

2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, thiolan ring, and piperidinylmethyl moiety contribute to its versatility and potential for various applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-23-17-4-2-3-5-18(17)24-13-19(22)20-12-15-6-9-21(10-7-15)16-8-11-25-14-16/h2-5,15-16H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIKDWFRNNWZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.